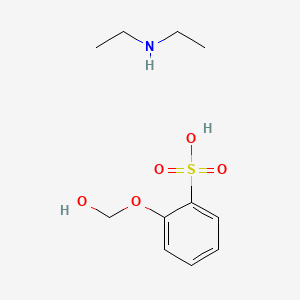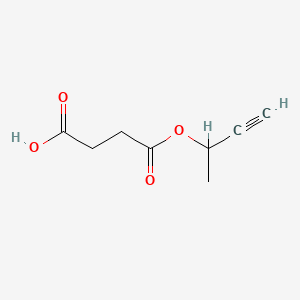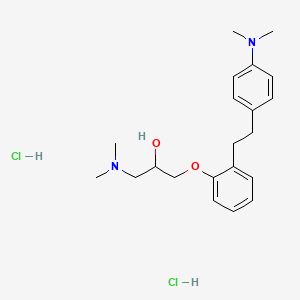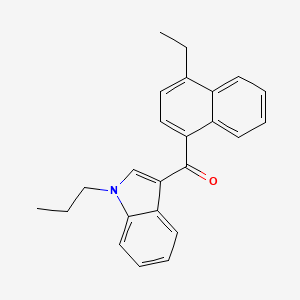
(3,4-Dihydroxycyclohexyl)methyl 3,4-dihydroxycyclohexanecarboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3,4-Dihydroxycyclohexyl)methyl 3,4-dihydroxycyclohexanecarboxylate is a chemical compound with the molecular formula C14H24O6 It is characterized by the presence of two cyclohexane rings, each substituted with hydroxyl groups at the 3 and 4 positions, and connected via a carboxylate ester linkage
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (3,4-Dihydroxycyclohexyl)methyl 3,4-dihydroxycyclohexanecarboxylate typically involves the esterification of (3,4-dihydroxycyclohexyl)methanol with 3,4-dihydroxycyclohexanecarboxylic acid. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, and implementing continuous flow processes to enhance efficiency and scalability.
Types of Reactions:
Oxidation: The hydroxyl groups in this compound can undergo oxidation to form ketones or carboxylic acids.
Reduction: The compound can be reduced to form cyclohexanol derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Tosyl chloride (TsCl) in the presence of a base like pyridine can be used to convert hydroxyl groups to tosylates, which can then undergo further substitution reactions.
Major Products:
Oxidation: Formation of cyclohexanone or cyclohexanecarboxylic acid derivatives.
Reduction: Formation of cyclohexanol derivatives.
Substitution: Formation of various substituted cyclohexane derivatives depending on the nucleophile used.
科学研究应用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential role in biochemical pathways involving hydroxylated cyclohexane derivatives.
Medicine: Explored for its potential therapeutic properties, particularly in the development of drugs targeting specific enzymes or receptors.
Industry: Utilized in the production of polymers and other materials due to its unique structural properties.
作用机制
The mechanism of action of (3,4-Dihydroxycyclohexyl)methyl 3,4-dihydroxycyclohexanecarboxylate is not fully understood. it is believed to interact with specific molecular targets such as enzymes or receptors involved in metabolic pathways. The hydroxyl groups may play a crucial role in binding to these targets, thereby modulating their activity and leading to various biological effects .
相似化合物的比较
- (3,4-Dihydroxycyclohexyl)methyl 3,4-dihydroxycyclohexane-1-carboxylate
- (3,4-Dihydroxycyclohexyl)methyl 3,4-dihydroxycyclohexane-2-carboxylate
Comparison:
- Structural Differences: The position of the carboxylate group and the specific substitution pattern on the cyclohexane rings can vary among these compounds.
- Unique Features: (3,4-Dihydroxycyclohexyl)methyl 3,4-dihydroxycyclohexanecarboxylate is unique due to its specific ester linkage and the presence of multiple hydroxyl groups, which may confer distinct chemical and biological properties.
属性
CAS 编号 |
94249-14-6 |
|---|---|
分子式 |
C14H24O6 |
分子量 |
288.34 g/mol |
IUPAC 名称 |
(3,4-dihydroxycyclohexyl)methyl 3,4-dihydroxycyclohexane-1-carboxylate |
InChI |
InChI=1S/C14H24O6/c15-10-3-1-8(5-12(10)17)7-20-14(19)9-2-4-11(16)13(18)6-9/h8-13,15-18H,1-7H2 |
InChI 键 |
LYQQPZWYRFFELF-UHFFFAOYSA-N |
规范 SMILES |
C1CC(C(CC1COC(=O)C2CCC(C(C2)O)O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


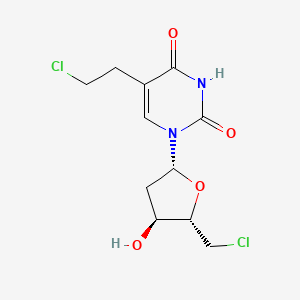
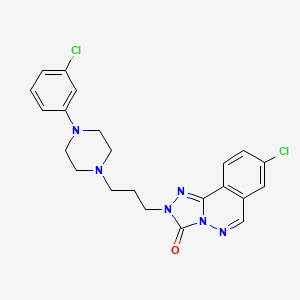
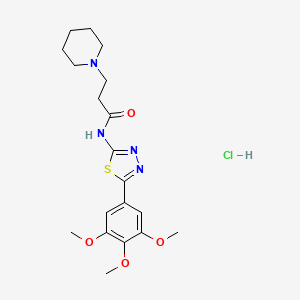
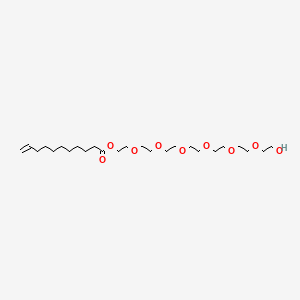
![2-Amino-5-[(3-amino-4-hydroxybenzoyl)amino]benzoic acid](/img/structure/B12692007.png)

